molecular formula C10H13NaO3S B7974310 Sodium;4-butan-2-ylbenzenesulfonate

Sodium;4-butan-2-ylbenzenesulfonate

Cat. No.: B7974310
M. Wt: 236.27 g/mol
InChI Key: LQXFAUOEBYORAN-UHFFFAOYSA-M
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Description

Sodium 4-butan-2-ylbenzenesulfonate is an organosulfonate compound characterized by a benzene ring substituted with a sulfonate group (-SO₃⁻Na⁺) at the para position and a branched butan-2-yl (sec-butyl) alkyl chain.

Properties

IUPAC Name

sodium;4-butan-2-ylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S.Na/c1-3-8(2)9-4-6-10(7-5-9)14(11,12)13;/h4-8H,3H2,1-2H3,(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXFAUOEBYORAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-butan-2-ylbenzenesulfonate typically involves the sulfonation of 4-butan-2-ylbenzene. The process begins with the alkylation of benzene using butene in the presence of a catalyst such as aluminum chloride to form 4-butan-2-ylbenzene. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group, resulting in 4-butan-2-ylbenzenesulfonic acid. Finally, the acid is neutralized with sodium hydroxide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium;4-butan-2-ylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium;4-butan-2-ylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;4-butan-2-ylbenzenesulfonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is utilized in cell lysis and protein extraction applications. Additionally, the sulfonate group can form ionic interactions with various molecular targets, enhancing the solubility and stability of compounds in aqueous solutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The primary structural distinction among sodium aryl sulfonates lies in the substituent on the benzene ring. Below is a comparative analysis based on substituent effects:

Compound Substituent Molecular Formula Key Properties Applications
Sodium 4-butan-2-ylbenzenesulfonate Butan-2-yl (-C₄H₉) C₁₀H₁₃NaO₃S Predicted high hydrophobicity due to branched alkyl chain; moderate solubility in polar solvents. Surfactants, organic synthesis.
Sodium 4-methylbenzenesulfonate Methyl (-CH₃) C₇H₇NaO₃S High water solubility (1.5 g/mL at 20°C); mp ~300°C. Detergents, phase-transfer catalyst .
Sodium 4-hydroxybenzenesulfonate Hydroxyl (-OH) C₆H₅NaO₄S Enhanced acidity (pKa ~1.5 for -SO₃H); soluble in water and ethanol. Pharmaceuticals, dye intermediates .
Sodium 4-(2-undecanyl)benzenesulfonate Long alkyl (-C₁₁H₂₃) C₁₇H₂₇NaO₃S Surfactant behavior; lower critical micelle concentration (CMC) than shorter chains. Industrial emulsifiers, lubricants .

Notes:

  • Hydrophobicity : The branched butan-2-yl group in the target compound likely increases hydrophobicity compared to methyl or hydroxyl substituents but less than linear alkyl chains (e.g., undecanyl). This affects micelle formation and solubility .
  • Thermal Stability : Sodium tosylate (4-methyl) demonstrates thermal stability up to 300°C, a trait shared by many aryl sulfonates due to strong ionic and aromatic interactions .
  • Reactivity : Hydroxy-substituted derivatives exhibit higher acidity, enabling use in acid-catalyzed reactions, whereas alkyl-substituted variants are more inert .

Spectroscopic and Crystallographic Trends

  • Sodium Tosylate (4-methyl) : Infrared (IR) spectra show strong S-O stretching at ~1180 cm⁻¹ and aromatic C-H bending at ~810 cm⁻¹. Crystallographic data reveal layered ionic lattices stabilized by Na⁺···O₃S interactions .
  • Sodium 4-Methoxybenzoate (analogous sulfonate) : NMR data (¹H) for similar compounds indicate deshielding of aromatic protons adjacent to electron-withdrawing sulfonate groups (~7.5–8.5 ppm) .
  • Hydrogen Bonding: In salts like 2-aminoanilinium 4-methylbenzenesulfonate, N–H···O hydrogen bonds form extended chains, a feature less prominent in purely alkyl-substituted sodium sulfonates .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Sodium 4-(butan-2-yl)benzenesulfonate, and how are they experimentally determined?

  • Methodological Answer :

  • Molecular characterization : Use NMR spectroscopy (¹H/¹³C) to confirm the structure, with emphasis on the butan-2-yl substituent and sulfonate group. Compare spectral data to PubChem records for analogous sulfonates .

  • Thermodynamic properties : Employ differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles. Cross-validate with literature on sodium benzenesulfonate derivatives .

  • Solubility : Conduct phase-solubility studies in aqueous buffers (e.g., sodium acetate/sodium 1-octanesulfonate systems at pH 4.6) to assess solubility under varying ionic strengths .

    • Data Table :
PropertyMethodReference Compound Comparison
Melting PointDSCSodium 4-hydroxybenzenesulfonate (156–160°C)
Solubility in WaterPhase-solubility studySodium 1-octanesulfonate
LogP (Partition Coefficient)HPLC retention analysisSodium 3,5-dibromo-4-nitrosobenzenesulfonate

Q. What synthetic routes are validated for Sodium 4-(butan-2-yl)benzenesulfonate?

  • Methodological Answer :

  • Sulfonation : React 4-(butan-2-yl)benzene with chlorosulfonic acid, followed by neutralization with sodium hydroxide. Monitor reaction progress via FTIR for sulfonic acid group formation (S=O stretch at ~1200 cm⁻¹) .
  • Purification : Use recrystallization in ethanol-water mixtures, ensuring residual solvents are quantified via GC-MS per ICH guidelines .
  • Validation : Confirm purity (>98%) by ion chromatography with sodium acetate buffer (pH 4.6) and conductivity detection .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data for Sodium 4-(butan-2-yl)benzenesulfonate be resolved?

  • Methodological Answer :

  • Systematic Review : Apply the National Academy of Sciences (NAP) framework for evidence synthesis:

Study stratification : Group studies by methodology (e.g., DSC vs. TGA) and experimental conditions (e.g., heating rate, atmosphere) .

Bias assessment : Evaluate if commercial-grade reagents (e.g., unverified sodium counterion purity) skewed results .

Meta-analysis : Use statistical tools (e.g., random-effects models) to reconcile discrepancies, prioritizing studies with validated sodium acetate buffer systems .

  • Case Example : Inconsistent melting points may arise from polymorphic forms. Characterize crystalline phases via X-ray diffraction (XRD) and correlate with DSC thermograms .

Q. What experimental designs are optimal for studying the compound's interactions with biomolecules?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Design experiments with 20 mM phosphate buffer (pH 7.4) to measure binding thermodynamics with serum albumin. Include negative controls (e.g., sodium sulfonate analogs without the butan-2-yl group) .

  • Molecular Dynamics (MD) Simulations : Parameterize the sulfonate group using the CHARMM force field and compare hydration free energies to experimental solubility data .

  • Validation : Cross-check ITC results with surface plasmon resonance (SPR) to rule out non-specific binding artifacts .

    • Data Table :
TechniqueKey ParametersOutcome Metrics
ITCΔG, ΔH, KdBinding stoichiometry
MD SimulationsHydration free energySolvation shell dynamics
SPRResonance units (RU)Association/dissociation rates

Q. How should researchers address variability in chromatographic retention times during purity analysis?

  • Methodological Answer :

  • Column Selection : Use C18 columns with sodium 1-octanesulfonate in the mobile phase (65:35 methanol:buffer) to enhance sulfonate retention and reproducibility .
  • Standardization : Calibrate with USP-grade sodium benzenesulfonate derivatives and validate system suitability daily (e.g., tailing factor <2.0, theoretical plates >2000) .
  • Troubleshooting : If retention drifts, check buffer pH (target 4.6 ± 0.1) and column temperature (25°C ± 1°C) .

Methodological Guidelines

  • Literature Review : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) over non-academic sources. Use SciFinder or Reaxys for synthesis protocols .
  • Ethical Compliance : Adhere to EPA DSSTox guidelines for toxicity studies; avoid unapproved biomedical applications per FDA regulations .

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